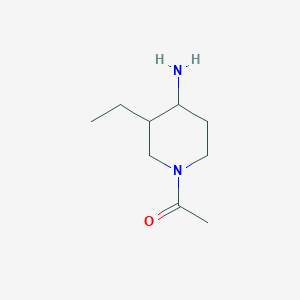

1-(4-Amino-3-ethylpiperidin-1-yl)ethan-1-one

Description

1-(4-Amino-3-ethylpiperidin-1-yl)ethan-1-one (CAS 1423028-17-4) is a piperidine derivative with a molecular formula of C₉H₁₉ClN₂O and a molecular weight of 206.71 g/mol . Structurally, it features a piperidine ring substituted with an amino group at position 4 and an ethyl group at position 3, with an acetyl group attached to the nitrogen at position 1. This compound is typically isolated as a hydrochloride salt, enhancing its stability and solubility in aqueous environments.

Properties

IUPAC Name |

1-(4-amino-3-ethylpiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-3-8-6-11(7(2)12)5-4-9(8)10/h8-9H,3-6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADRMDMNNOMONO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCC1N)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Amino-3-ethylpiperidin-1-yl)ethan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-amino-3-ethylpiperidine and ethanone derivatives.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts to facilitate the reaction.

Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Amino-3-ethylpiperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

1-(4-Amino-3-ethylpiperidin-1-yl)ethan-1-one has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is utilized in the study of biological pathways and enzyme interactions due to its ability to interact with specific molecular targets.

Medicine: Research involving this compound includes its potential use in drug development and therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-ethylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and the molecular target involved .

Comparison with Similar Compounds

1-(4-Acetylpiperidino)ethan-1-one (CAS 162368-01-6)

- Molecular Formula: C₉H₁₅NO₂

- Molecular Weight : 169.22 g/mol

- Structural Differences: Contains two acetyl groups at positions 1 and 4 of the piperidine ring, lacking the amino and ethyl substituents present in the main compound.

- Implications: Reduced polarity compared to the amino-substituted derivative, leading to lower solubility in polar solvents.

1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one Dihydrochloride (CAS 1909319-76-1)

- Molecular Formula : C₁₂H₂₅Cl₂N₃O

- Molecular Weight : 298.26 g/mol

- Structural Differences: Features a piperidine-4-ylamino group at position 4 of a second piperidine ring, creating a bicyclic system.

- Implications: The dihydrochloride salt form increases aqueous solubility compared to the free base. The additional amino group and bicyclic structure may enhance binding affinity to biological targets, such as G-protein-coupled receptors .

1-(9-Hexyl-9H-carbazol-3-yl)ethan-1-one (CAS 6042-0059)

- Molecular Formula: C₂₀H₂₃NO

- Molecular Weight : 293.41 g/mol

- Structural Differences : Contains a carbazole moiety substituted with a hexyl chain and an acetyl group, diverging significantly from the piperidine backbone.

- Implications :

1-[(1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethan-1-one (CAS 1807939-81-6)

- Molecular Formula : C₁₁H₁₀BrFO

- Molecular Weight : 261.10 g/mol

- Structural Differences : Incorporates a cyclopropane ring and halogenated aryl group, unlike the piperidine core.

- Implications: The bromo and fluoro substituents may enhance metabolic stability and binding to hydrophobic enzyme pockets.

Research Implications

- Medicinal Chemistry: The amino and ethyl groups in the main compound may enhance interactions with histamine H₃ receptors, similar to ligands described in multitarget studies .

- Materials Science : Carbazole-based analogues demonstrate utility in optoelectronic devices due to their extended π-systems .

Biological Activity

1-(4-Amino-3-ethylpiperidin-1-yl)ethan-1-one, commonly referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various pharmacologically active agents, particularly in the fields of antiviral and antibacterial research. This article reviews the biological activity of this compound, emphasizing its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with an amino group and an ethanone moiety. The general structure can be represented as follows:

Synthesis typically involves the alkylation of piperidine derivatives followed by amination processes, which have been documented in various studies focusing on similar piperidine compounds.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

- Antiviral Activity : Similar compounds have shown efficacy against viruses such as HIV and herpes simplex virus (HSV). For instance, studies on related piperazine derivatives have demonstrated significant antiviral properties, suggesting potential for this compound in viral infections .

- Antibacterial and Antifungal Properties : Piperidine derivatives are often evaluated for their antibacterial activity against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. Preliminary findings indicate that modifications on the piperidine structure can enhance these properties .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Viral Replication : The compound may interfere with viral entry or replication processes, similar to other piperidine-based antiviral agents.

- Disruption of Bacterial Cell Wall Synthesis : Analogous compounds have been shown to inhibit enzymes critical for bacterial cell wall formation, leading to cell lysis.

- Interaction with Receptors : The amino group may facilitate binding to specific receptors or enzymes involved in disease pathways.

Case Studies

Several studies have explored the biological activity of related compounds:

Case Study 1: Antiviral Activity

In a study evaluating the antiviral potential of various piperidine derivatives, it was found that compounds with similar structures exhibited IC50 values ranging from 50 to 100 µM against HIV . This suggests that this compound could possess comparable efficacy.

Case Study 2: Antibacterial Efficacy

Research into the antibacterial properties of piperazine derivatives indicated that modifications at the para position significantly enhanced activity against Pseudomonas aeruginosa, with some compounds achieving MIC values as low as 10 µg/mL . This highlights the potential for structural optimization in developing more effective derivatives of this compound.

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.